4-Chloro-2-phenoxybenzoic acid
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Overview
Description
4-Chloro-2-phenoxybenzoic acid is a chemical compound with the CAS Number: 69206-97-9 . It has a molecular weight of 248.67 and its IUPAC name is 4-chloro-2-phenoxybenzoic acid .
Molecular Structure Analysis
The molecular formula of 4-Chloro-2-phenoxybenzoic acid is C13H9ClO3 . Its average mass is 248.662 Da and its monoisotopic mass is 248.024017 Da .Physical And Chemical Properties Analysis
4-Chloro-2-phenoxybenzoic acid is a powder at room temperature .Scientific Research Applications
Advanced Oxidation Processes
4-Chloro-2-phenoxybenzoic acid, similar to other phenoxy herbicides, can be degraded using advanced oxidation processes (AOPs) . These processes are used to degrade organic compounds, evaluating and comparing operation conditions, efficiencies, and intermediaries . AOPs are promising technologies for the degradation of organic pollutants in real wastewater .
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally related to phenoxy herbicides, which are known to target plant growth processes .
Mode of Action
As a phenoxy compound, it may share similarities with other phenoxy herbicides, which typically act as synthetic auxins, disrupting plant growth by overstimulating certain growth processes .
Biochemical Pathways
Phenoxy herbicides are known to interfere with plant growth pathways .
Pharmacokinetics
It’s known that the compound is a solid at room temperature .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-phenoxybenzoic acid. For instance, inappropriate storage and application practices may lead to the wide dispersal of phenoxy herbicides, including related compounds, throughout the environment .
properties
IUPAC Name |
4-chloro-2-phenoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-9-6-7-11(13(15)16)12(8-9)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXQKEGQEBOTAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-phenoxybenzoic acid |
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